3-Amino-1-methylpyrazol-5-yl piperidyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

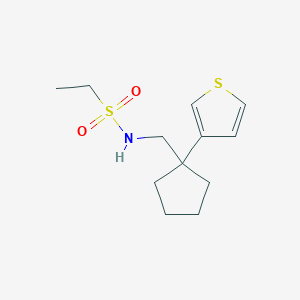

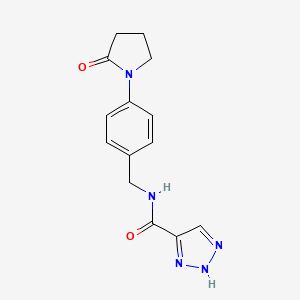

“3-Amino-1-methylpyrazol-5-yl piperidyl ketone” is a chemical compound with the molecular formula C10H16N4O . It is also known as "(5-amino-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone" .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been discussed in the literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: CN1C(=CC(=N1)N)C(=O)N2CCCCC2 .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied . For example, 5-amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.26 and a boiling point of 443.9±30.0 °C at 760 mmHg .科学的研究の応用

Friedländer Condensation and Synthesis of Pyrazolo[3,4-b]pyridines

The Friedländer condensation, involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones, has been utilized for the synthesis of pyrazolo[3,4-b]pyridines. These compounds have potential applications in medicinal chemistry and drug discovery, highlighting their importance in the synthesis of complex heterocyclic structures (Jachak et al., 2005).

Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl) Ketones

The enantioselective synthesis of β-(3-hydroxypyrazol-1-yl) ketones through a Michael addition reaction showcases the utility of these compounds in producing highly enantioselective products, which are valuable in asymmetric synthesis and pharmaceutical applications (Gogoi et al., 2009).

Synthesis of 3,4-Substituted-5-Aminopyrazoles

The synthesis of 3,4-substituted-5-aminopyrazoles demonstrates their significance as intermediates in medicinal chemistry. These compounds are synthesized through palladium-mediated α-arylation of β-ketonitriles, showcasing their versatility in drug discovery projects (Havel et al., 2018).

Cu(I)/Fe(III) Promoted Dicarbonylation

Cu(I)/Fe(III) promoted dicarbonylation of 5-aminopyrazoles with methyl ketones illustrates an innovative approach to introducing carbonyl groups into pyrazole compounds. This methodology could have applications in the synthesis of novel compounds with potential biological activity (Rastogi et al., 2019).

Synthesis of Neuropeptide Y Antagonist

The synthesis of a neuropeptide Y antagonist, starting from aminopyrazole and utilizing ketene chemistry, highlights the practical applications of aminopyrazoles in the development of therapeutic agents for conditions such as obesity. This demonstrates the potential of aminopyrazole derivatives in clinical research (Iida et al., 2005).

Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions

Chiral Brønsted acid-catalyzed Mannich reactions involving aminopyrazoles demonstrate their use in constructing β-aminoketones under mild conditions. This approach has implications for the synthesis of enantiomerically pure compounds, important in pharmaceuticals (Uraguchi & Terada, 2004).

Application of Piperazine-Derived Hydrazone Linkers

Piperazine-derived hydrazone linkers have been applied for the alkylation of solid-phase immobilized ketones, including aminopyrazoles. This highlights their utility in solid-phase synthesis, offering advantages in the development of pharmaceuticals and other organic compounds (Lazny & Michalak, 2002).

将来の方向性

作用機序

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to be similar to biologically active compounds, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that the amino group in 5-amino-pyrazoles has significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Result of Action

It’s known that 5-amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

生化学分析

Biochemical Properties

. This could potentially impact the interactions of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone with enzymes, proteins, and other biomolecules .

Cellular Effects

. Therefore, it’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their interactions with biomolecules .

Metabolic Pathways

The metabolic pathways involving this compound are currently unknown. Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry , suggesting that they could potentially be involved in various metabolic pathways.

特性

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-8(7-9(11)12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIOAGRDIHDCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)

![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)